molecular formula C10H12BrNO B1288956 5-Bromo-2-(cyclopentyloxy)pyridine CAS No. 494771-68-5

5-Bromo-2-(cyclopentyloxy)pyridine

Cat. No. B1288956
Key on ui cas rn: 494771-68-5
M. Wt: 242.11 g/mol
InChI Key: ZCTNUTZJUDVPOD-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

A mixture of 5-bromo-1H-pyridin-2-one (4.0 g, 23 mmol), Ag2CO3 (3.77 g, 1.37 mmol), cyclopentyl bromide (7.4 mL, 29 mmol) and toluene (30 ml) was stirred at 60° C. for 2 days. The reaction was filtered through Celite® and the filter cake was washed with EtOAc. Concentration and vacuum distillation gave the sub-title compound (5.09 g, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:9]1(Br)[CH2:13][CH2:12][CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Ag2CO3
Quantity
3.77 g
Type
reactant
Smiles
Name
Quantity
7.4 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and vacuum distillation

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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